5-Methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione

Vue d'ensemble

Description

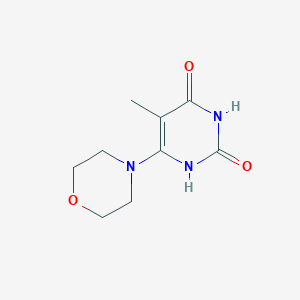

5-Methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 5-position and a morpholine ring at the 6-position. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of a 5-methylpyrimidine derivative with morpholine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Analyse Des Réactions Chimiques

Reaction Mechanisms and Key Transformations

2.1 Morpholine Coupling

The coupling of morpholine to the pyrimidine core likely proceeds via nucleophilic substitution or condensation. The reaction conditions (e.g., reflux in acetonitrile with potassium carbonate) suggest deprotonation of the pyrimidine intermediate, enabling morpholine’s nucleophilic attack .

2.2 Alkylation of the Methyl Group

The methyl group at position 5 may participate in electrophilic substitution or alkylation. For example, reactions with methyl halides under basic conditions could introduce additional substituents, though this depends on the reactivity of the pyrimidine framework .

2.3 Carbonyl Group Reactivity

The carbonyl groups at positions 2 and 4 of the pyrimidine ring are prone to nucleophilic attack. This reactivity is exploited in further functionalization, such as forming Schiff bases or undergoing hydrolysis under acidic/basic conditions .

Characterization Techniques

3.1 Spectroscopic Analysis

-

1H-NMR :

-

13C-NMR :

-

IR : Characteristic carbonyl (C=O) stretching bands confirm the dione structure.

3.2 Mass Spectrometry

Molecular weight analysis confirms the compound’s formula C₉H₁₂N₄O₃ (molecular weight ~212 g/mol) .

Table 2: Characterization Data

| Technique | Key Observations |

|---|---|

| 1H-NMR | Pyrimidine proton: 5.07–5.18 ppm |

| 13C-NMR | C5: 90.04–90.95 ppm |

| IR | C=O stretches (~1700 cm⁻¹) |

Table 3: Biological Activity (Example)

| Compound | IC₅₀ (μM) vs. SW480 Cells | IC₅₀ (μM) vs. PI3Kα |

|---|---|---|

| 2g | 5.10 ± 2.12 | 0.17 ± 0.01 |

| 12b | 0.10 ± 0.01 | 0.17 ± 0.01 |

Applications De Recherche Scientifique

Pharmacological Applications

5-Methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione exhibits potential as a pharmacological agent due to its ability to interact with various biological targets. Notably, it has been identified as a selective antagonist for the serotonin receptor subtype 5HT2B. This receptor is implicated in several physiological processes and pathological conditions, making it a target for therapeutic interventions.

Treatment of Psychiatric Disorders

Research indicates that compounds targeting the 5HT2B receptor can be beneficial in treating disorders such as:

- Anxiety Disorders : Including generalized anxiety disorder and panic disorders.

- Depression : Potentially offering new avenues for antidepressant therapies.

- Addiction : Showing promise in treating substance abuse disorders.

Cardiovascular Applications

Due to its action as a 5HT2B antagonist, this compound may play a role in cardiovascular health by:

- Reducing the risk of heart disease associated with serotonin dysregulation.

- Potentially alleviating conditions like hypertension through vasodilation effects.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving pyrimidine derivatives. The methods typically involve:

- Reactions with guanidine derivatives.

- Chlorination steps to introduce functional groups that enhance biological activity.

Case Study 1: In Vitro Cytotoxic Evaluation

A study published in ResearchGate evaluated the cytotoxic effects of synthesized derivatives of pyrimidine compounds, including this compound. The results indicated varying degrees of cytotoxicity against cancer cell lines, suggesting potential applications in oncology .

Case Study 2: Behavioral Studies

In behavioral pharmacology studies, the administration of this compound demonstrated anxiolytic effects in animal models. These findings support its potential use in developing new anxiolytic medications aimed at treating anxiety-related disorders .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 5-Methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and mechanisms involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Morpholinopyrimidine-2,4(1H,3H)-dione: Lacks the methyl group at the 5-position.

5-Methylpyrimidine-2,4(1H,3H)-dione: Lacks the morpholine ring at the 6-position.

6-Methyl-5-morpholinopyrimidine-2,4(1H,3H)-dione: Has the methyl group at the 6-position instead of the 5-position.

Uniqueness

5-Methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione is unique due to the specific combination of the methyl group and the morpholine ring, which may confer distinct chemical and biological properties compared to its analogs.

Activité Biologique

5-Methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological effects, including antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound possesses a pyrimidine core with a morpholine substituent and a methyl group at the 5-position. Its molecular formula is , and it has a molecular weight of approximately 186.19 g/mol. The presence of the morpholine ring enhances its solubility and potential bioactivity.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial activity is often assessed using the agar diffusion method, where the diameter of inhibition zones is measured to evaluate potency.

Table 1: Antimicrobial Activity of Related Pyrimidine Derivatives

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 5-Methyl-6-morpholinopyrimidine | Staphylococcus aureus | 15 |

| 5-Methyl-6-morpholinopyrimidine | E. coli | 12 |

| 5-Bromouracil | Pseudomonas aeruginosa | 18 |

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly in inhibiting tumor cell proliferation. Studies utilizing various cancer cell lines have demonstrated that it can induce apoptosis and disrupt cell cycle progression.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) revealed that this compound exhibits cytotoxic effects with IC50 values in the micromolar range. The mechanism involves caspase activation leading to programmed cell death.

Table 2: Cytotoxicity Assay Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.0 ± 1.2 | Induction of apoptosis |

| A549 | 20.5 ± 0.8 | Cell cycle arrest at G0/G1 phase |

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism or proliferation pathways.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis.

Propriétés

IUPAC Name |

5-methyl-6-morpholin-4-yl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-6-7(10-9(14)11-8(6)13)12-2-4-15-5-3-12/h2-5H2,1H3,(H2,10,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBABBLDPCFUBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)NC1=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628621 | |

| Record name | 5-Methyl-6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202916-71-0 | |

| Record name | 5-Methyl-6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.